5,8-Epoxy-9-cis Retinoic Acid 5,8-Epoxy-9-cis Retinoic Acid
Brand Name: Vulcanchem
CAS No.: 1331640-07-3
VCID: VC0128227
InChI: InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9-
SMILES: CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Molecular Formula: C20H28O3
Molecular Weight: 316.441

5,8-Epoxy-9-cis Retinoic Acid

CAS No.: 1331640-07-3

Cat. No.: VC0128227

Molecular Formula: C20H28O3

Molecular Weight: 316.441

* For research use only. Not for human or veterinary use.

5,8-Epoxy-9-cis Retinoic Acid - 1331640-07-3

Specification

CAS No. 1331640-07-3
Molecular Formula C20H28O3
Molecular Weight 316.441
IUPAC Name (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Standard InChI InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9-
Standard InChI Key QDOSIDVGVRAXSE-SXSMDNFOSA-N
SMILES CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C

Introduction

Chemical Structure and Properties

Chemical Identity

5,8-Epoxy-9-cis Retinoic Acid is identified by the CAS number 1331640-07-3 and has a molecular formula of C20H28O3 . Its molecular weight is 316.43 g/mol, and it is characterized by its IUPAC name: (2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid . The compound's structure features an epoxy group at positions 5 and 8, along with a cis configuration at position 9, distinguishing it from other retinoic acid derivatives.

Structural Characteristics

The compound contains a tetrahydrobenzofuran ring system with three methyl substituents, connected to a trienoic acid chain. The epoxy group creates a five-membered ring between positions 5 and 8, which significantly affects the compound's spatial arrangement and reactivity. This structural configuration contributes to its specific binding properties with nuclear receptors and influences its biological activity profile.

Physical and Chemical Properties

The physical state of 5,8-Epoxy-9-cis Retinoic Acid is typically a solid at room temperature. Its chemical properties include:

PropertyValue/Description
Molecular FormulaC20H28O3
Molecular Weight316.43 g/mol
SMILES NotationCC(=CC(=O)O)C=CC=C(C)C1OC2(C)CCCC(C)(C)C2=C1
InChIInChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6-,14-12-,15-9-
SolubilityLimited data available, likely soluble in organic solvents such as DMSO or methanol
Storage Recommendation-86°C
Shipping TemperatureRoom Temperature

Synthesis and Production Methods

Synthetic Routes

The synthesis of 5,8-Epoxy-9-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. A common method includes the epoxidation of 9-cis Retinoic Acid using peracids or other oxidizing agents under controlled conditions. The reaction conditions often require careful temperature control and the use of specific solvents such as dichloromethane or acetonitrile to ensure high yield and purity.

Industrial Production

Biological Activity and Mechanism of Action

Interaction with Nuclear Receptors

5,8-Epoxy-9-cis Retinoic Acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors function as transcription factors that regulate gene expression when activated by retinoids. The binding profile of 5,8-Epoxy-9-cis Retinoic Acid to these receptors influences its biological activities and potential therapeutic applications.

The following table compares the receptor binding properties of various retinoids:

CompoundRAR Binding AffinityRXR Binding Affinity
All-trans Retinoic AcidHighModerate
9-cis Retinoic AcidModerateHigh
5,8-Epoxy-9-cis Retinoic AcidModerateModerate

Effects on Cellular Processes

Upon binding to nuclear receptors, 5,8-Epoxy-9-cis Retinoic Acid activates various biochemical pathways that lead to changes in cell differentiation, growth, and apoptosis. These effects are particularly important in developmental biology and cancer research, where regulation of cell growth and differentiation is critical.

Neuroprotective Effects

Research has demonstrated that 5,8-Epoxy-9-cis Retinoic Acid has protective effects against neurodegeneration in nigrostriatal dopaminergic neurons in animal models of Parkinson's disease. Early post-treatment with this compound has shown particular efficacy in this context, suggesting potential applications in neurodegenerative disease research.

Metabolism and Formation

Metabolic Pathway

5,8-Epoxy-9-cis Retinoic Acid is primarily formed through the metabolic action of cytochrome P450 enzymes on retinoic acid. Specifically, the enzyme P450RA converts all-trans retinoic acid (at-RA) into 5,8-epoxy-RA, which suggests a pathway for the inactivation of retinoic acid and its derivatives. This metabolic conversion highlights the role of cytochrome P450 in regulating retinoid levels in tissues.

Transport and Distribution

While specific data for 5,8-Epoxy-9-cis Retinoic Acid is limited, it is known that retinoic acid and its metabolites are transported through the bloodstream to target cells containing the signaling receptor and transporter of retinol. The pharmacokinetic properties of retinoids, including 5,8-Epoxy-9-cis Retinoic Acid, often show significant interpatient variability and may change over time with repeated administration.

Research Applications

Analytical Reference Standard

5,8-Epoxy-9-cis Retinoic Acid is utilized as a reference standard in analytical chemistry for method development and validation, particularly in the analysis of retinoid compounds and their metabolites . It serves as an important tool for quality control processes in pharmaceutical development and research.

Developmental Biology Research

Given the important role of retinoids in embryonic development, 5,8-Epoxy-9-cis Retinoic Acid is also studied in developmental biology. Research indicates that appropriate levels of this compound and related retinoids are essential for normal embryonic development, with disruptions potentially leading to developmental defects.

Comparison with Related Retinoids

Structural Comparison

5,8-Epoxy-9-cis Retinoic Acid differs from other retinoids primarily due to its epoxy group at positions 5 and 8. This structural feature distinguishes it from compounds such as all-trans Retinoic Acid, 9-cis Retinoic Acid, and 13-cis Retinoic Acid (Isotretinoin).

Related Compounds

Several related compounds appear in the same metabolic and functional categories:

CompoundCAS NumberMolecular WeightKey Differences
All-trans Retinoic Acid302-79-4300.44Lacks epoxy group, has all-trans configuration
9-cis Retinoic Acid5300-03-8300.44Lacks epoxy group, has cis configuration at position 9
13-cis Retinoic Acid (Isotretinoin)4759-48-2300.44Lacks epoxy group, has cis configuration at position 13
5,6-Epoxy-9-cis-Retinoic Acid1431303-55-7316.44Epoxy group at positions 5,6 instead of 5,8
5,8-Epoxy-13-cis Retinoic Acid112018-12-9316.44Same epoxy group but cis configuration at position 13

Functional Differences

The unique structure of 5,8-Epoxy-9-cis Retinoic Acid imparts distinct chemical and biological properties compared to other retinoids. This structural configuration allows it to interact differently with retinoic acid receptors, potentially leading to unique therapeutic effects and applications. While all-trans Retinoic Acid is widely used in acne treatment and 13-cis Retinoic Acid (Isotretinoin) is used for severe acne and certain cancers, 5,8-Epoxy-9-cis Retinoic Acid remains primarily in the research domain.

Future Research Directions

Current research on 5,8-Epoxy-9-cis Retinoic Acid continues to explore its potential therapeutic applications and biological activities. Future research directions may include:

  • Further investigation of its neuroprotective effects in neurodegenerative diseases

  • Exploration of its potential in cancer treatment, particularly in combination with other anticancer agents

  • Development of synthetic derivatives with enhanced pharmacological properties

  • Study of its role in embryonic development and potential teratogenic effects

  • Investigation of structure-activity relationships to better understand its interaction with nuclear receptors

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